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Abstract
Friedelanol is a pentacyclic triterpenoid alcohol belonging to the friedelane subclass, a group

of natural products widely distributed in the plant kingdom. A thorough understanding of its

complex three-dimensional structure and precise stereochemistry is critical for elucidating its

biological activities and potential therapeutic applications. This technical guide provides an in-

depth analysis of Friedelanol's chemical architecture, with a focus on its stereochemical

intricacies. It includes a summary of its physicochemical and spectroscopic data, detailed

experimental protocols for its isolation and characterization, and logical diagrams to illustrate

key structural relationships and workflows.

Core Chemical Structure
Friedelanol is a saturated pentacyclic triterpenoid characterized by the distinctive friedelane

skeleton. This framework consists of five fused six-membered rings (A, B, C, D, and E) with a

unique stereochemical arrangement resulting from a series of cationic backbone

rearrangements during its biosynthesis from 2,3-oxidosqualene. The systematic IUPAC name

for the most commonly referenced isomer, Friedelan-3α-ol, is

(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-

1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol.[1]
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The core structure features eight angular methyl groups, which create a sterically hindered and

conformationally rigid molecule. The key functional group is a single hydroxyl (-OH) substituent,

the position and orientation of which define the specific isomer.

Data Presentation: Physicochemical Properties
The fundamental properties of Friedelanol are summarized in the table below. This data is

essential for its purification, handling, and formulation in research and development settings.

Property Value Source(s)

Molecular Formula C₃₀H₅₂O [1]

Molecular Weight 428.7 g/mol [1]

CAS Number 5085-72-3 [1]

Appearance Crystalline solid N/A

Boiling Point (Predicted) 478.3 °C N/A

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

XLogP3-AA (Lipophilicity) 10.1 [1]

The Stereochemistry of Friedelanol
The stereochemistry of Friedelanol is complex, with ten stereocenters in its core structure. The

most critical stereochemical feature, which distinguishes it from its common epimer, is the

orientation of the hydroxyl group at the C-3 position of the A-ring.

Friedelanol (Friedelan-3α-ol or epi-Friedelinol): In this isomer, the hydroxyl group is in the

alpha (α) configuration. In the stable chair conformation of the A-ring, this corresponds to an

axial position.

Epifriedelanol (Friedelan-3β-ol): This is the C-3 epimer of Friedelanol. The hydroxyl group

is in the beta (β) configuration, which corresponds to an equatorial position in the A-ring's
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chair conformation.

This subtle difference significantly impacts the molecule's shape, polarity, and ability to interact

with biological targets. The precursor to both alcohols is the ketone Friedelin (Friedelan-3-one).

The stereospecific reduction of Friedelin's carbonyl group dictates which epimer is formed.

Friedelin
(Friedelan-3-one)

Friedelanol
(Friedelan-3α-ol)

Axial -OH

  Reduction with
  Na / alcohol

Epifriedelanol
(Friedelan-3β-ol)
Equatorial -OH

  Reduction with
  LiAlH₄ or NaBH₄

Click to download full resolution via product page

Caption: Stereochemical relationship between Friedelin and its reduction products.

Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural

elucidation of Friedelanol. The complex, saturated ring system results in a crowded ¹H NMR

spectrum, making 2D NMR techniques essential for unambiguous assignment.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table presents representative NMR data for Friedelanol (3α-isomer) and its

precursor Friedelin, recorded in CDCl₃. The comparison highlights the significant upfield shift of

carbons C-2 and C-4 upon reduction of the C-3 carbonyl group.[2]
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Carbon No.
Friedelin ¹³C (δ
ppm)

Friedelanol (3α) ¹³C
(δ ppm)

Friedelanol (3α) ¹H
(δ ppm)

1 22.3 16.5 1.25, 1.65

2 41.5 18.3 1.45, 1.55

3 213.2 72.8 3.74 (dd)

4 58.2 49.2 1.62

5 42.1 38.8 -

6 41.3 41.6 1.40, 1.60

7 18.2 17.9 1.35, 1.55

8 53.1 53.2 1.28

9 37.4 37.1 -

10 59.5 61.2 1.50

23 6.8 11.5 0.99 (d)

24 14.7 16.2 1.10 (s)

25 17.9 18.7 0.86 (s)

26 18.6 19.4 0.95 (s)

27 20.3 20.1 1.05 (s)

28 32.1 32.4 1.18 (s)

29 35.0 35.6 1.00 (s)

30 31.8 30.0 0.97 (s)

Note: Assignments are based on published data and may vary slightly depending on solvent

and experimental conditions. The ¹H NMR signals for methylene and methine protons in the

ring system often appear as complex, overlapping multiplets.

Experimental Protocols
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Protocol 4.1: Isolation from Natural Sources
Friedelanol is typically isolated from plant material (e.g., leaves, bark) via solvent extraction

and column chromatography.[3][4][5]

Methodology:

Preparation: Air-dry and pulverize the plant material to increase surface area.

Extraction: Perform exhaustive extraction using a Soxhlet apparatus or maceration with a

solvent of medium polarity, such as ethyl acetate or chloroform.

Concentration: Remove the solvent from the crude extract under reduced pressure using a

rotary evaporator to yield a solid or semi-solid residue.

Fractionation: Subject the crude extract to column chromatography over silica gel. Elute with

a solvent gradient, typically starting with a non-polar solvent (e.g., n-hexane) and gradually

increasing the polarity with a more polar solvent (e.g., ethyl acetate).

Purification: Collect the fractions containing Friedelanol (as monitored by TLC). Combine

and re-chromatograph if necessary. Final purification is often achieved by recrystallization

from a suitable solvent like methanol or acetone to yield pure crystals.
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Caption: General experimental workflow for the isolation of Friedelanol.

Protocol 4.2: Semi-synthesis from Friedelin
Friedelanol and its epimer can be synthesized with high stereospecificity by choosing the

appropriate reducing agent to react with Friedelin.[6]

Methodology for Friedelan-3β-ol (Epifriedelanol):

Dissolution: Dissolve Friedelin in a suitable anhydrous solvent (e.g., diethyl ether or THF) in

a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Reduction: Cool the solution in an ice bath. Slowly add a molar excess of a hydride-based

reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

[6]

Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the

reaction progress by TLC until all the starting material is consumed.

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed

by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether),

wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the resulting solid by column chromatography or recrystallization to yield pure

Friedelan-3β-ol.

Protocol 4.3: Stereochemical Determination using 2D
NMR
The definitive assignment of the α-axial stereochemistry of the C-3 hydroxyl group in

Friedelanol is achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). This

experiment detects protons that are close to each other in space (< 5 Å).[7][8]

Methodology:

Sample Preparation: Prepare a concentrated solution of the purified compound in a

deuterated solvent (e.g., CDCl₃).

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

Data Analysis: Analyze the spectrum for key through-space correlations. For the 3α-ol

isomer, the axial proton at C-3 (H-3β) will show NOE cross-peaks to other axial protons on

the same face of the ring system, such as the axial methyl protons at C-4 (H-23) and the

axial proton at C-5 (H-5α). Conversely, an equatorial proton (as in the 3β-ol isomer) would

show correlations primarily to adjacent equatorial and axial protons.
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Caption: Logical workflow for assigning C-3 stereochemistry using NOESY data.

Conclusion
Friedelanol possesses a rigid and complex pentacyclic friedelane skeleton, with its defining

characteristic being the α-axial hydroxyl group at the C-3 position. This specific

stereochemistry, confirmed through detailed NMR analysis like NOESY, distinguishes it from its

β-equatorial epimer, Epifriedelanol. The experimental protocols for its isolation from natural

sources and stereospecific synthesis from Friedelin are well-established. The detailed

structural and stereochemical knowledge outlined in this guide is fundamental for any

researcher aiming to investigate the pharmacological potential of this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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